(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one
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Overview
Description
(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is an organic compound that features a bromopyridine moiety linked to a piperidine ring, which is further connected to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one typically involves the following steps:
Formation of the bromopyridine intermediate: This can be achieved by bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with piperidine: The bromopyridine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidinyl-pyridine derivative.
Formation of the butenone moiety: The final step involves the reaction of the piperidinyl-pyridine derivative with a suitable butenone precursor under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Pd/C under hydrogen gas or LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the bromopyridine and piperidine moieties suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one: Similar structure with a chlorine atom instead of bromine.
(E)-1-(4-((3-fluoropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one: Similar structure with a fluorine atom instead of bromine.
(E)-1-(4-((3-iodopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which can affect the compound’s chemical and biological properties.
Properties
IUPAC Name |
(E)-1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-2-4-13(18)17-9-6-11(7-10-17)19-14-12(15)5-3-8-16-14/h2-5,8,11H,6-7,9-10H2,1H3/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWLEGJOGVPGEC-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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